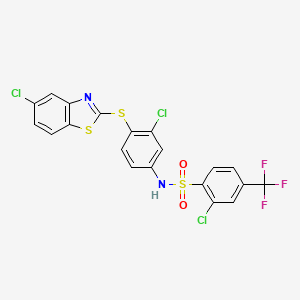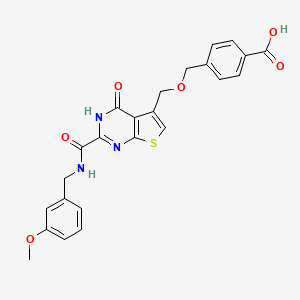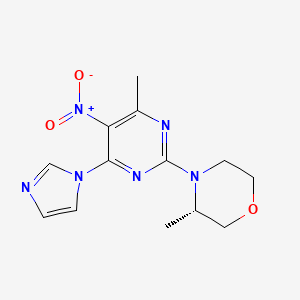
Taurolithocholic acid
描述
- 其主要功能是溶解脂肪以促进吸收,自身也被吸收。
- Lithocholic acid,一种疏水性次级胆汁酸,以引起肝内胆汁淤积而闻名 .
Lithocholyltaurine: 是肝脏中胆酸与牛磺酸结合形成的胆汁盐,通常以钠盐的形式存在。
准备方法
合成路线: Lithocholyltaurine 可以通过胆酸与牛磺酸的结合来合成。
反应条件: 该结合反应的具体条件可能会有所不同,但通常包括胆酸与牛磺酸在适当溶剂中的反应。
工业生产: Lithocholyltaurine 的工业生产方法没有得到广泛的文献记载,但可能涉及使用类似原理的大规模合成。
化学反应分析
反应: Lithocholyltaurine 不会发生广泛的化学转化。它可以与其他化合物和受体相互作用。
常见试剂和条件: 由于 Lithocholyltaurine 主要是一种缀合物,其反应有限。它可能参与水解反应或与其他胆汁酸的相互作用。
主要产物: Lithocholyltaurine 合成的主要产物是缀合物本身。
科学研究应用
化学: Lithocholyltaurine 在脂质溶解和吸收中的作用与脂质代谢研究有关。
生物学: 它可能影响胆汁酸信号通路和细胞过程。
医学: 研究探索其对肝功能、胆汁淤积和胆结石形成的影响。
工业: 其工业应用尚不明确,但可能在药物递送或制剂方面具有潜力。
作用机制
相似化合物的比较
独特性: Lithocholyltaurine 的独特性在于其胆酸与牛磺酸的特定结合。
类似化合物: 其他胆汁盐,如甘氨胆酸和牛磺胆酸,具有相似性,但在其缀合物和作用方面有所不同。
属性
CAS 编号 |
516-90-5 |
|---|---|
分子式 |
C26H45NO5S |
分子量 |
483.7 g/mol |
IUPAC 名称 |
2-[4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17?,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI 键 |
QBYUNVOYXHFVKC-JIOVCDOMSA-N |
手性 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
外观 |
Solid powder |
熔点 |
212 - 213 °C |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
6042-32-6 (mono-hydrochloride salt) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, Taurolithocholic Lithocholate, Taurine Lithocholyltaurine Taurine Lithocholate Taurolithocholate Taurolithocholic Acid Taurolithocholic Acid, Monosodium Salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TLCA induce cholestasis?
A1: TLCA exerts cholestatic effects through multiple mechanisms. [] It impairs bile flow by reducing the biliary secretion of molecules like horseradish peroxidase and the Mrp2 substrate, 2,4-dinitrophenyl-S-glutathione. [] This suggests interference with both vesicular exocytosis and organic anion transport, crucial processes for bile formation. [] Further, TLCS, the sulfated form of TLCA, can disrupt the structural integrity of cellular membranes, potentially contributing to cholestasis. []
Q2: What role does protein kinase C epsilon (PKCε) play in TLCA-induced cholestasis?
A2: TLCA activates PKCε, a key regulator of hepatocellular secretion, and this activation appears crucial for its cholestatic effects. [] Studies using the PKC inhibitor Gö6850 showed a reversal of TLCA's suppressive effect on insulin-induced IRβ and PKB phosphorylation, highlighting the involvement of PKC in TLCA's actions. []
Q3: Does TLCA affect insulin signaling?
A3: Yes, TLCA negatively impacts insulin signaling pathways. Studies in rat hepatocytes and perfused rat livers show that TLCA inhibits insulin signaling at multiple levels, including insulin receptor β phosphorylation, PI3K activity, and PKB phosphorylation. [] This suggests a potential role of TLCA in the development of insulin resistance in cholestatic liver disease. []
Q4: What is the role of phosphatidylinositol 3-kinase (PI3K) in TLCA-induced cholestasis?
A4: TLCA stimulates PI3K activity, which in turn activates PKCε. [] Notably, inhibiting PI3K with wortmannin effectively reversed the detrimental effects of TLCA on bile flow, exocytosis, and organic anion secretion, reinforcing the importance of the PI3K/PKCε pathway in TLCA-induced cholestasis. []
Q5: How does Tauroursodeoxycholic acid (TUDCA) counteract the effects of TLCA?
A5: TUDCA, another bile acid, demonstrates protective effects against TLCA-induced cholestasis. [] It reverses TLCA-induced impairment of bile flow, exocytosis, and organic anion secretion. [] TUDCA achieves this through a PI3K-independent mechanism, suggesting multiple pathways for modulating TLCA's effects. [] Interestingly, TUDCA's conjugation state is essential for its protective effects against TLCA-induced cholestasis. [] While both conjugated and unconjugated forms of TUDCA and its C23 homolog norUDCA exhibit similar choleretic effects, only the conjugated forms (TUDCA and TnorUDCA) successfully counteract the cholestatic effects of TLCA. []
Q6: What is the molecular formula and weight of TLCA?
A6: TLCA has the molecular formula C26H45NO6S and a molecular weight of 499.7 g/mol.
Q7: Is there any spectroscopic data available for TLCA?
A7: While the provided abstracts don't delve into detailed spectroscopic characterization of TLCA, they do mention techniques like thin-layer chromatography (TLC), infrared spectroscopy (IR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) being used to identify and quantify TLCA and its metabolites in various biological samples. [, , , , ]
Q8: How stable is TLCA under various storage conditions?
A8: The provided abstracts don't specifically address TLCA's stability under different storage conditions.
Q9: Does TLCA exhibit any catalytic properties?
A9: The research provided focuses on the biological effects of TLCA, particularly in the context of liver function and disease. There is no mention of TLCA possessing catalytic properties.
Q10: Are there any computational studies on TLCA interactions with its targets?
A10: The abstracts provided do not mention any specific computational chemistry studies, such as molecular docking or dynamics simulations, investigating TLCA's interactions with its molecular targets.
Q11: How do structural modifications of TLCA affect its cholestatic potential?
A11: While specific SAR studies aren't detailed in the abstracts, some insights can be gleaned. The presence of a sulfate group on TLCA significantly influences its biological activity. [, ] For example, lithocholic acid sulfate (LCS) and TLCA, both containing a sulfate group, exhibit stronger inhibition of UDP-glucuronosyltransferases (UGTs) compared to their non-sulfated counterparts. [] Additionally, the conjugation state of TLCA plays a crucial role in its anticholestatic effect, with conjugated TLCA being significantly more effective than its unconjugated form. []
Q12: Are there any specific formulation strategies to enhance TLCA's stability or bioavailability?
A12: The abstracts do not provide information on specific formulation strategies for TLCA.
Q13: What are the safety regulations regarding TLCA handling and disposal?
A13: The provided research focuses on the biological activity and effects of TLCA in a laboratory setting. Information regarding specific SHE regulations and guidelines for handling and disposal is not discussed.
Q14: What animal models are used to study TLCA-induced cholestasis?
A14: TLCA-induced cholestasis is primarily studied using rodent models, specifically rats. [, , ] Studies utilize techniques like bile duct ligation and isolated perfused rat liver to investigate the cholestatic effects of TLCA and potential therapeutic interventions. [, ]
Q15: Are there any cell-based assays used to study the effects of TLCA?
A15: Yes, cell-based assays employing both primary cells and cell lines are used to study TLCA's effects. Studies utilize primary rat hepatocytes and human hepatoma cell lines (HepG2) to investigate TLCA-induced changes in cell signaling, apoptosis, and transporter activity. [, ]
Q16: Are there known resistance mechanisms to TLCA-induced cholestasis?
A16: The provided research does not delve into specific resistance mechanisms against TLCA-induced cholestasis.
Q17: What are the known toxic effects of TLCA?
A17: TLCA, particularly at elevated levels, is known to be hepatotoxic. [] Studies show that TLCA can induce apoptosis in hepatocytes, potentially contributing to liver injury. [, ] This toxicity appears to be linked to the generation of reactive oxygen species (ROS) and activation of specific cell death pathways. [, ] Additionally, research suggests a potential tumor-promoting activity of TLCA in the pyloric mucosa of rat stomachs. []
Q18: Are there any specific drug delivery strategies being explored for TLCA?
A18: The provided abstracts do not discuss any specific drug delivery strategies for TLCA.
Q19: Are there any biomarkers associated with TLCA-induced liver injury?
A19: While specific biomarkers are not discussed, research indicates that serum bile acid profiles, particularly elevated levels of TLCA, can be indicative of liver dysfunction and cholestasis. [, , ]
Q20: What analytical techniques are used to measure TLCA levels?
A20: Several analytical techniques are employed to quantify TLCA levels in various biological samples. These include:
- Thin-layer chromatography (TLC) [, ]
- Gas chromatography (GC) []
- High-performance liquid chromatography (HPLC) [, , ]
- Liquid chromatography-mass spectrometry (LC-MS) [, ]
Q21: What is the environmental impact of TLCA?
A21: The provided abstracts focus on TLCA's biological activity and do not address its environmental impact or degradation pathways.
Q22: What is known about the solubility of TLCA in various media?
A22: While not extensively discussed, TLCA's solubility in different media is likely influenced by factors such as pH and the presence of other bile salts. [] One study mentions the precipitation of calcium salts of lithocholic acid glucuronide (LCG), a derivative of TLCA, in bile, suggesting a role of calcium binding in TLCA's solubility and potential for precipitation. []
Q23: What measures are taken to validate analytical methods for TLCA analysis?
A23: The abstracts do not provide information on specific validation procedures for TLCA analytical methods.
Q24: Does TLCA elicit any immunological responses?
A24: While TLCA's direct immunogenicity is not addressed, studies suggest its involvement in inflammatory processes within the liver. [] TLCA's activation of specific signaling pathways, like PI3K/PKCε, contributes to inflammation and potentially influences the immune response in the context of liver injury. []
Q25: Does TLCA interact with any drug transporters?
A25: The research highlights TLCA's interaction with the sodium/taurocholate cotransporting polypeptide (NTCP), a key transporter involved in bile acid uptake in the liver. [] TLCA appears to act as a trans-inhibitor of NTCP, potentially influencing the transport of other bile acids and drugs that utilize this transporter. []
Q26: Does TLCA affect the activity of drug-metabolizing enzymes?
A26: TLCA, particularly its sulfated form (TLCS), has been shown to inhibit UDP-glucuronosyltransferases (UGTs). [] This inhibition raises the possibility of drug interactions, particularly for medications metabolized by UGT enzymes. []
Q27: What is known about the biocompatibility and biodegradability of TLCA?
A27: While specific studies on TLCA's biodegradability are not mentioned, being a naturally occurring bile acid, it is expected to be biocompatible and biodegradable within the human body.
Q28: Are there any known alternatives or substitutes for TLCA in research or therapeutic applications?
A28: Researchers often use other bile acids with similar structures or properties as comparators or controls when studying TLCA. [] Examples include taurochenodeoxycholic acid, taurocholic acid, and tauroursodeoxycholic acid. [] The choice of alternative depends on the specific research question and desired biological effects.
Q29: Are there specific guidelines for recycling or managing TLCA waste?
A29: The provided research does not offer specific details about TLCA waste management or recycling practices.
Q30: What resources are available for researchers studying TLCA?
A30: Researchers studying TLCA utilize various resources, including:
- Animal models: Rodent models, particularly rats, are commonly employed to investigate TLCA-induced cholestasis and potential therapeutic interventions. [, , ]
- Cell lines: Primary rat hepatocytes and human hepatoma cell lines, like HepG2, allow for in vitro studies on TLCA's effects on cellular processes. [, ]
- Analytical techniques: A range of techniques, including TLC, GC, HPLC, and LC-MS, enable the identification, quantification, and characterization of TLCA and its metabolites. [, , , , , ]
Q31: What are some key historical milestones in TLCA research?
A31: One significant milestone in TLCA research was the discovery of its role in cholestasis. [, ] Early research highlighted the presence of sulfated bile acids, including TLCA sulfate (TLCS), as significant metabolites in human bile. [, ] This discovery spurred further investigations into the biological activities and clinical significance of TLCA, particularly in the context of liver disease.
Q32: How does TLCA research intersect with other scientific disciplines?
A32: TLCA research bridges various scientific disciplines, including:
- Hepatology: Understanding TLCA's role in cholestasis contributes to developing therapeutic strategies for liver diseases. [, , ]
- Gastroenterology: TLCA's influence on bile acid metabolism and gut microbiota has implications for digestive health and disease. []
- Endocrinology: TLCA's effects on insulin signaling provide insights into metabolic disorders and potential therapeutic targets. []
- Immunology: TLCA's involvement in inflammatory processes within the liver underscores its relevance to understanding immune responses in liver disease. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


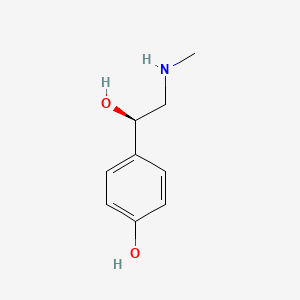
![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)
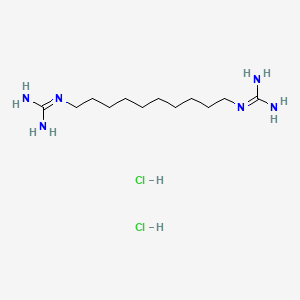



![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
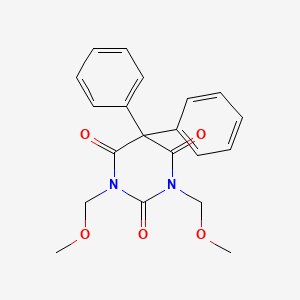
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
